molecular formula C9H10O3 B023906 2,4-Dimethoxybenzaldehyde CAS No. 613-45-6

2,4-Dimethoxybenzaldehyde

Cat. No. B023906
CAS RN: 613-45-6
M. Wt: 166.17 g/mol
InChI Key: LWRSYTXEQUUTKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dimethoxybenzaldehyde has been synthesized through different methods. One notable approach involves using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF directly, achieving a high yield and purity (Chen Xin-zhi, 2007). Another method employs palladium-catalyzed ortho-bromination as a key step in the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, with O-methyloxime serving as a directing group (E. Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxybenzaldehyde and its derivatives has been examined through various methods. Studies on ortho-dimethoxybenzene derivatives, including 3,4-dimethoxybenzaldehyde, have shown significant changes in ring geometry due to the ortho-dimethoxy groups, supporting the concept of Angular Group Induced Bond Alternation (AGIBA) (T. Krygowski et al., 1998).

Chemical Reactions and Properties

The reactivity of 2,4-dimethoxybenzaldehyde has been explored in various contexts. For instance, its use as a highly sensitive and selective fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography showcases its chemical utility (S. Hara et al., 1994).

Physical Properties Analysis

The photophysical properties of derivatives, like 4-hydroxy-3,5-dimethoxybenzaldehyde, have been studied, showing dual luminescence in polar solvents indicative of intramolecular charge transfer states stabilized by hydrogen-bonding interactions (T. Stalin & N. Rajendiran, 2005). This underscores the significant impact of solvent and molecular interactions on the physical properties of such compounds.

Chemical Properties Analysis

The chemical properties of 2,4-dimethoxybenzaldehyde are highlighted by its involvement in the formation of Schiff bases, which are characterized by their crystal structures and potential applications in materials science (A. D. Khalaji et al., 2010). The synthesis of these derivatives emphasizes the versatility and reactivity of 2,4-dimethoxybenzaldehyde in forming structurally diverse and functionally significant compounds.

Scientific Research Applications

Crystallography

2,4-Dimethoxybenzaldehyde is used in the field of crystallography . Researchers have reported the crystal structures of four dimethoxybenzaldehyde isomers, including 2,4-Dimethoxybenzaldehyde . The molecules in the crystal structures are nearly planar . Upon rapid cooling of certain isomers, a metastable polymorph is formed .

Organic Synthesis

2,4-Dimethoxybenzaldehyde is often used as a starting material in condensation reactions forming Schiff base compounds . Schiff base compounds are versatile ligands in numerous metal–organic complexes that are used as a catalyst . Examples include C—O coupling reactions, the Suzuiki–Miyaura reaction, nitroaldol reactions, and a wide variety of other reactions .

Hair Dye Component

2,4-Dimethoxybenzaldehyde is also used as a component of hair dyes .

Quantification of Phlorotannins

2,4-Dimethoxybenzaldehyde is used as a reagent to specifically quantify phlorotannins . This product reacts specifically with 1,3-and 1,3,5-substituted phenols (e.g., phlorotannins) to form a colored product . This method is used in the field of marine biology and plant physiology to measure the concentration of phlorotannins, which are a type of tannin found in brown algae .

Chromatography

2,4-Dimethoxybenzaldehyde is used in chromatography as a standard . Chromatography is a technique used to separate mixtures of chemical substances into their individual components .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

properties

IUPAC Name

2,4-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3
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InChI Key

LWRSYTXEQUUTKW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OC
Source PubChem
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID3022081
Record name 2,4-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 2,4-Dimethoxybenzaldehyde
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Product Name

2,4-Dimethoxybenzaldehyde

CAS RN

613-45-6
Record name 2,4-Dimethoxybenzaldehyde
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Record name 2,4-Dimethoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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